molecular formula C7H4BrCl2NO2 B12959033 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene

1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene

Cat. No.: B12959033
M. Wt: 284.92 g/mol
InChI Key: MZWJDBOKMJRBOU-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, chloromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 1-Bromo-2-chloro-4-(chloromethyl)benzene, which can be achieved by treating it with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and chloromethyl groups can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., methoxy, cyano derivatives).

    Reduction: 1-Bromo-2-chloro-4-(chloromethyl)-5-aminobenzene.

    Oxidation: 1-Bromo-2-chloro-4-(carboxymethyl)-5-nitrobenzene.

Scientific Research Applications

1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its reactive functional groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene depends on the specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and halogen groups, which make the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chloro-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    1-Bromo-4-chloro-2-methylbenzene: Similar structure but with different positions of the substituents.

    1-Bromo-2-chloro-4-(chloromethyl)benzene: Precursor to the nitro derivative.

Uniqueness

1-Bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene is unique due to the presence of both nitro and halogen groups, which impart distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C7H4BrCl2NO2

Molecular Weight

284.92 g/mol

IUPAC Name

1-bromo-2-chloro-4-(chloromethyl)-5-nitrobenzene

InChI

InChI=1S/C7H4BrCl2NO2/c8-5-2-7(11(12)13)4(3-9)1-6(5)10/h1-2H,3H2

InChI Key

MZWJDBOKMJRBOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CCl

Origin of Product

United States

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